molecular formula C12H16ClN B3200262 1-(4-Chlorophenyl)cyclohexan-1-amine CAS No. 1017478-76-0

1-(4-Chlorophenyl)cyclohexan-1-amine

Cat. No. B3200262
CAS RN: 1017478-76-0
M. Wt: 209.71 g/mol
InChI Key: KGYIGTJQINELJP-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)cyclohexan-1-amine” is a chemical compound with the molecular weight of 209.72 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of a similar compound, ketamine, has been reported in a research paper . The process involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent. This is followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate. The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .


Molecular Structure Analysis

The InChI code for “1-(4-Chlorophenyl)cyclohexan-1-amine” is 1S/C12H16ClN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)cyclohexan-1-amine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.

Scientific Research Applications

Biocatalysis for β-Amino Alcohol Synthesis

1-(4-Chlorophenyl)cyclohexan-1-amine has been employed in the synthesis of β-amino alcohols . Researchers have developed an efficient method using lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor. This eco-friendly biocatalyst, combined with continuous-flow reaction technology, displays high efficiency in producing β-amino alcohols. The mild reaction conditions (35 °C) and short residence time (20 minutes) make this approach promising for β-amino alcohol synthesis .

Organic Synthesis and Pharmaceuticals

β-Amino alcohols serve as vital intermediates in organic synthesis. They find applications as:

Asymmetric Ring-Opening Reactions

The ARO reaction of epoxides with amines is a straightforward route to prepare β-amino alcohols. While various catalysts have been explored (such as Lewis acids, metal–organic frameworks, and Bismuth salts), this compound’s unique properties may contribute to efficient ring-opening reactions .

Safety and Hazards

The safety information for “1-(4-Chlorophenyl)cyclohexan-1-amine” indicates that it is classified under GHS05 and GHS07, with the signal word "Danger" . Specific hazard statements and precautionary statements are not provided in the retrieved data .

properties

IUPAC Name

1-(4-chlorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYIGTJQINELJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclohexan-1-amine

CAS RN

1017478-76-0
Record name 1-(4-chlorophenyl)cyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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